Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and is being investigated as a therapy for neovascular age-related macular degeneration. Acrizanib exhibits potent inhibition of VEGFR-2 and has shown efficacy in preclinical models of choroidal neovascularization. []
Relevance: While Acrizanib's core structure differs significantly from N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, both compounds share a 1-methyl-1H-pyrazole moiety. This common feature suggests a potential starting point for exploring structural modifications and their impact on biological activity within this class of compounds.
Compound Description: This series of compounds represents a class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These molecules demonstrate nanomolar potency for GIRK1/2 activation and have shown improved metabolic stability compared to earlier urea-based GIRK activators. []
Relevance: Similar to N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, these compounds contain a 3-methyl-1H-pyrazole core. The variation in substitution patterns and the introduction of the sulfone-containing head group provide insights into structure-activity relationships related to GIRK channel activation. Comparing these structures to the target compound might reveal how modifications around the pyrazole scaffold influence interactions with different biological targets.
Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. These molecules demonstrated effective antiproliferative activity against several cancer cell lines. Notably, compound 7d within this series exhibited potent activity against HeLa, MCF-7, and HT-29 cancer cell lines, inducing cell apoptosis and arresting the cell cycle in the G2/M phase. []
Relevance: While this compound class does not directly share the thiourea group with N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, both incorporate a pyrazole ring within their structures. Investigating how these compounds interact with tubulin, a well-established target for anticancer agents, may offer insights into alternative mechanisms of action for compounds containing the pyrazole motif, including the target compound.
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity associated with this class of anticancer agents. It exhibits promising kinase selectivity, excellent anticancer cell proliferation potency, and a favorable safety profile. [, ]
Relevance: Hu7691 and N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea share the 1-methyl-1H-pyrazole subunit. Studying the structural features of Hu7691 that contribute to its improved safety profile could be valuable when considering modifications to the target compound, particularly if exploring its potential for pharmaceutical applications.
Compound Description: PF-06747775 is a highly selective, irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, including those with the T790M gatekeeper mutation, which is often associated with resistance to first-generation EGFR inhibitors. This compound exhibits potent antitumor activity in preclinical models and is currently being evaluated in phase-I clinical trials for EGFR-driven non-small cell lung cancer. []
Relevance: Both PF-06747775 and the target compound incorporate a 1-methyl-1H-pyrazole moiety. Although PF-06747775 targets a specific subset of EGFR mutations, investigating its structure-activity relationship and pharmacological properties could provide insights into the potential anticancer properties of structurally similar compounds, including the target compound, particularly in the context of EGFR-driven cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.